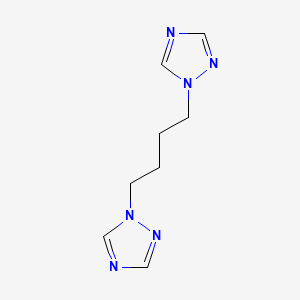

1,4-Bis(1H-1,2,4-triazole-1-yl)butane

Description

1,4-Bis(1H-1,2,4-triazole-1-yl)butane is a bis-triazole derivative featuring two 1,2,4-triazole rings linked via a butane chain. This compound is notable for its versatility as a bridging ligand in coordination chemistry, enabling the formation of metal-organic frameworks (MOFs) and supramolecular structures. Its synthesis typically involves reactions between hydrazine derivatives and diamine precursors under controlled conditions . The triazole rings exhibit electron delocalization, with bond lengths (e.g., C1–N2 = 1.305 Å, C3–N1 = 1.430 Å) reflecting partial double-bond character, which enhances its ability to coordinate with transition metals like iron(II) . The compound’s structural adaptability is further demonstrated by its capacity to form hydrogen-bonded networks (e.g., O–H⋯N and C–H⋯N interactions) in crystalline states, contributing to three-dimensional supramolecular architectures .

Properties

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)butyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c1(3-13-7-9-5-11-13)2-4-14-8-10-6-12-14/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCAYFMZDKAPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262625 | |

| Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345952-55-8 | |

| Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345952-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

1,4-Bis(1H-1,2,4-triazole-1-yl)butane, also known as btb, is a derivative of 1,2,4-triazole. These derivatives exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition. Their copper complexes can inhibit the activity of protein tyrosine phosphatase, which plays a crucial role in cell signaling and growth.

Mode of Action

The mode of action of btb is primarily through its interaction with its targets. For instance, when btb forms copper complexes, it can inhibit the activity of protein tyrosine phosphatase. This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of bacterial growth.

Biochemical Pathways

Given its ability to inhibit protein tyrosine phosphatase, it’s likely that it affects pathways related to cell signaling and growth

Pharmacokinetics

The properties of 1,2,4-triazole derivatives suggest that they may have good bioavailability and be able to reach their targets effectively.

Result of Action

The result of btb’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of protein tyrosine phosphatase could lead to the death of cancer cells. In the context of treating tuberculosis, it could inhibit the growth of the bacteria.

Action Environment

The action of btb can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and efficacy

Biological Activity

1,4-Bis(1H-1,2,4-triazole-1-yl)butane is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes two triazole rings connected by a butane linker. This structural configuration is crucial for its biological activity as it allows for interactions with various biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For example, compounds similar to 1,4-bis(1H-1,2,4-triazole-1-yl)butane have been shown to inhibit the growth of fungal pathogens such as Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0156 to 2.0 μg/mL against these fungi .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Pathogen | MIC (μg/mL) |

|---|---|---|

| 1,4-Bis(1H-1,2,4-triazole-1-yl)butane | Candida albicans | TBD |

| Triazole Derivative A | Cryptococcus neoformans | 0.25 |

| Triazole Derivative B | Aspergillus fumigatus | 0.5 |

Antibacterial Activity

The antibacterial properties of 1,4-bis(1H-1,2,4-triazole-1-yl)butane have also been explored. Studies show that triazole compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacteria | MIC (μg/mL) |

|---|---|---|

| 1,4-Bis(1H-1,2,4-triazole-1-yl)butane | Staphylococcus aureus | TBD |

| Triazole Derivative C | Escherichia coli | 8 |

| Triazole Derivative D | Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity

In addition to its antifungal and antibacterial properties, 1,4-bis(1H-1,2,4-triazole-1-yl)butane has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of several triazole derivatives including 1,4-bis(1H-1,2,4-triazole-1-yl)butane against clinical isolates of Candida albicans. The results indicated a promising antifungal activity with an observed MIC value comparable to standard antifungal agents.

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial screening of triazole derivatives against multidrug-resistant strains. The results showed that certain derivatives exhibited higher potency than traditional antibiotics such as amoxicillin and levofloxacin .

Scientific Research Applications

Antifungal Applications

Antifungal Activity

The compound has been investigated for its antifungal properties, particularly due to the inherent activity of triazole derivatives against fungal pathogens. Research indicates that triazole compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.

- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis. This leads to increased membrane permeability and ultimately cell death.

Case Study: Synthesis and Efficacy

A study synthesized various 1,2,4-triazole derivatives, including those similar to 1,4-Bis(1H-1,2,4-triazole-1-yl)butane. These derivatives showed significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 µg/mL .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1,4-Bis(1H-1,2,4-triazole-1-yl)butane | 0.25 | Aspergillus fumigatus |

| Other Triazole Derivatives | 0.0156 - 2.0 | Candida albicans |

Antibacterial Applications

Antibacterial Properties

The antibacterial potential of triazole compounds has also been explored extensively. Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Structure-Activity Relationship (SAR)

Research on various triazole derivatives demonstrated that modifications at specific positions significantly enhance antibacterial efficacy. For instance, compounds with halogen substituents showed improved activity compared to their non-substituted counterparts .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Amino-5-pyridin-3-yl-1,2,4-triazole | 5 | E. coli |

| 5-(1-Adamantyl)-triazole | 2 | S. aureus |

Anticancer Applications

Cytotoxicity Studies

Recent investigations have highlighted the potential anticancer properties of bis-triazoles. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Case Study: Synthesis and Testing

In a study focusing on bis(1,2,4-triazolo[3,4-b]thiadiazine) derivatives derived from triazoles similar to 1,4-Bis(1H-1,2,4-triazole-1-yl)butane, significant cytotoxic effects were observed against human cancer cell lines without notable toxicity to normal cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Bis(triazolo-thiadiazine derivative) | 10 | A549 (lung cancer) |

| Other Triazole Derivatives | Varies | Multiple cell lines |

Material Science Applications

Polymer Chemistry

The unique properties of triazoles make them suitable for applications in materials science. They can be incorporated into polymers to enhance thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research shows that incorporating triazole units into polymer backbones results in materials with improved fire resistance and thermal stability compared to conventional polymers .

Comparison with Similar Compounds

1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

- Structure: These derivatives feature a benzene core substituted with triazole rings bearing alkyl groups.

- Applications : Demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the lipophilic alkyl chains enhancing membrane penetration .

- Key Difference : The benzene-based analogs prioritize bioactivity over metal coordination, unlike 1,4-bis(1H-1,2,4-triazole-1-yl)butane, which is tailored for supramolecular and spin-crossover applications .

1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane

- Structure : Replaces triazole with triazine rings and incorporates sulfur atoms. The triazine moiety introduces additional nitrogen coordination sites, while sulfur enhances redox activity.

- The sulfur atoms enable disulfide bond formation, which is absent in the triazole-based compound .

- Key Difference : The thioether linkage and triazine system broaden electronic applications but reduce thermal stability compared to triazole derivatives .

1,4-Di(1H-imidazol-1-yl)butane

- Structure : Substitutes triazole with imidazole rings. Imidazole’s lower nitrogen count (two vs. three in triazole) reduces coordination versatility.

- Applications : Used in ionic liquids and catalysis due to imidazole’s basicity. However, it lacks the spin-crossover properties seen in triazole-iron complexes .

- Key Difference : Imidazole’s protonation capability favors acid-base chemistry, whereas triazole derivatives excel in π-system delocalization and metal-ligand charge transfer .

Comparative Data Table

| Compound | Core Structure | Coordination Sites | Key Applications | Unique Properties |

|---|---|---|---|---|

| 1,4-Bis(1H-1,2,4-triazole-1-yl)butane | Butane-linked triazoles | 4 N-donor sites | MOFs, spin-crossover materials | Planar triazole rings, hydrogen-bond networks |

| 1,4-Bis(3,5-dialkyl-triazol-4-yl)benzene | Benzene-linked triazoles | 2 N-donor sites | Antimicrobial agents | Lipophilic alkyl chains enhance bioactivity |

| 1,4-Bis(triazin-thio)butane | Triazine with thioether | 6 N/S-donor sites | Optoelectronics, redox-active materials | Luminescence, disulfide formation capability |

| 1,4-Di(imidazol-1-yl)butane | Imidazole-linked butane | 2 N-donor sites | Ionic liquids, acid-base catalysis | High basicity, protonation versatility |

Q & A

Q. What are the established synthetic routes for 1,4-Bis(1H-1,2,4-triazol-1-yl)butane (btb)?

The synthesis of triazole-containing ligands like btb typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds such as 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene are synthesized via reactions between triazole derivatives and dihalogenated alkanes/arenes under reflux conditions in polar solvents (e.g., DMF or ethanol) . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products. Characterization via -NMR and single-crystal X-ray diffraction (SCXRD) is recommended to confirm purity and connectivity .

Q. How can computational tools predict the biological activity of btb?

PASS Online and GUSAR are widely used in silico tools for predicting biological activity. PASS evaluates probable pharmacological effects by comparing structural motifs against known bioactive compounds, while GUSAR employs QSAR models to estimate toxicity and bioactivity. For btb, input its SMILES string into these platforms to predict targets such as kinase inhibition or antimicrobial activity. Validation with experimental assays (e.g., enzyme inhibition or cell viability tests) is essential to resolve discrepancies between predictions and empirical data .

Q. What spectroscopic and crystallographic methods are used to characterize btb?

Key techniques include:

- SCXRD : Determines bond lengths (e.g., C–N: 1.31–1.35 Å) and torsion angles, critical for understanding conformational flexibility .

- FT-IR : Identifies triazole ring vibrations (e.g., C=N stretching at ~1600 cm).

- NMR : -NMR peaks at δ 7.5–8.5 ppm confirm triazole proton environments.

| Parameter | Typical Range for btb Derivatives |

|---|---|

| C–N bond length | 1.31–1.35 Å |

| Dihedral angle | 5–15° between triazole rings |

| Melting point | 180–220°C (decomposition observed) |

Advanced Research Questions

Q. How to design coordination polymers using btb as a ligand?

btb’s flexible butane spacer and dual triazole donors enable diverse coordination modes. To construct metal-organic frameworks (MOFs):

- Metal choice : Transition metals (e.g., Zn, Cu) favor tetrahedral or octahedral geometries, while lanthanides (e.g., Eu) promote high coordination numbers.

- Solvothermal synthesis : Combine btb with metal salts in DMF/HO at 80–120°C for 24–72 hours. Monitor crystallization via powder XRD to optimize phase purity.

- Topology analysis : Use TOPOS software to classify networks (e.g., 2D sql or 3D pcu) based on SCXRD data .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for btb derivatives?

Discrepancies often arise from dynamic behavior in solution (NMR) vs. static solid-state structures (SCXRD). Strategies include:

- VT-NMR : Probe temperature-dependent conformational changes (e.g., triazole ring rotation).

- DFT calculations : Compare optimized gas-phase structures with SCXRD data to identify steric or electronic effects influencing solid-state packing .

- PXRD : Confirm bulk crystallinity matches SCXRD results to rule out polymorphism.

Q. What strategies mitigate hydrolysis or degradation of btb in aqueous systems?

btb’s stability in water is limited due to triazole ring protonation or butane linker hydrolysis. Mitigation approaches:

- pH control : Maintain neutral or mildly acidic conditions (pH 4–6) to avoid deprotonation.

- Coordination stabilization : Pre-form metal complexes (e.g., [Cu(btb)Cl]) to shield the ligand.

- Encapsulation : Embed btb in hydrophobic matrices (e.g., cyclodextrins) to reduce aqueous exposure .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for triazole coupling reactions to minimize side products.

- Crystallography : Use synchrotron radiation for weakly diffracting btb crystals to enhance data resolution .

- Computational Validation : Cross-validate PASS/GUSAR predictions with molecular docking to assess binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.